molecular formula C11H12FN3OS B11462248 2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

Cat. No.: B11462248
M. Wt: 253.30 g/mol
InChI Key: MEXWLXPWXPJGNT-UHFFFAOYSA-N
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Description

2-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 2-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the oxadiazole intermediate with a fluorophenyl-containing reagent, such as 4-fluorobenzyl chloride, under nucleophilic substitution conditions.

    Attachment of the sulfanyl group:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

2-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

    2-(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethan-1-amine: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    2-(5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethan-1-amine:

    2-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethan-1-amine: The methyl group may affect the compound’s stability and interactions with biological targets.

These comparisons highlight the uniqueness of 2-(5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethan-1-amine and its potential advantages in various applications.

Properties

Molecular Formula

C11H12FN3OS

Molecular Weight

253.30 g/mol

IUPAC Name

2-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C11H12FN3OS/c12-9-3-1-8(2-4-9)7-17-11-15-14-10(16-11)5-6-13/h1-4H,5-7,13H2

InChI Key

MEXWLXPWXPJGNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)CCN)F

Origin of Product

United States

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